Premithramycin A1
Description
Structure
3D Structure
Properties
Molecular Formula |
C27H28O12 |
|---|---|
Molecular Weight |
544.5 g/mol |
IUPAC Name |
(1S,4aR,12aS)-3-acetyl-4a-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4,6,7,9-tetrahydroxy-1-methoxy-12,12a-dihydro-1H-tetracene-2,5-dione |
InChI |
InChI=1S/C27H28O12/c1-9(28)18-23(34)24(37-3)14-6-12-4-11-5-13(29)7-15(30)19(11)22(33)20(12)26(36)27(14,25(18)35)39-17-8-16(31)21(32)10(2)38-17/h4-5,7,10,14,16-17,21,24,29-33,35H,6,8H2,1-3H3/t10-,14+,16-,17+,21-,24+,27-/m1/s1 |
InChI Key |
NROOIKAJMQWERE-NYJNVLOGSA-N |
SMILES |
CC1C(C(CC(O1)OC23C(CC4=CC5=CC(=CC(=C5C(=C4C2=O)O)O)O)C(C(=O)C(=C3O)C(=O)C)OC)O)O |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@@]23[C@@H](CC4=CC5=CC(=CC(=C5C(=C4C2=O)O)O)O)[C@@H](C(=O)C(=C3O)C(=O)C)OC)O)O |
Canonical SMILES |
CC1C(C(CC(O1)OC23C(CC4=CC5=CC(=CC(=C5C(=C4C2=O)O)O)O)C(C(=O)C(=C3O)C(=O)C)OC)O)O |
Origin of Product |
United States |
Biosynthetic Pathways and Genetic Engineering of Premithramycin A1
Identification and Characterization of Microbial Producers
The primary producer of mithramycin and its biosynthetic intermediates, including Premithramycin A1, is the soil-dwelling actinomycete, Streptomyces argillaceus nih.gov. Specifically, the strain Streptomyces argillaceus ATCC 12956 has been instrumental in the elucidation of the mithramycin biosynthetic gene cluster nih.gov. This bacterium harbors the genetic machinery necessary for the assembly of the complex aglycone core and the subsequent attachment of deoxysugar moieties. The characterization of S. argillaceus as the producer organism has been fundamental to the isolation and identification of biosynthetic genes and the generation of mutants to study the functions of individual enzymes in the pathway.
Elucidation of Premithramycinone Formation and Early Glycosylation Steps
The formation of this compound begins with the synthesis of its aglycone, premithramycinone, followed by the initial glycosylation event. This process involves a cascade of enzymatic activities, from the assembly of the carbon skeleton to the attachment of the first deoxysugar.
The aglycone core of this compound, known as premithramycinone, is synthesized by a type II polyketide synthase (PKS) system. This enzymatic machinery catalyzes the condensation of ten acetate units to form a 20-carbon polyketide chain nih.gov. The genes encoding the minimal PKS responsible for this assembly in S. argillaceus include those for the ketosynthase α (KSα), ketosynthase β (KSβ, also known as the chain length factor), and the acyl carrier protein (ACP). Following the synthesis of the linear polyketide chain, a series of cyclization and aromatization reactions occur, leading to the formation of the tetracyclic intermediate, premithramycinone.
Once premithramycinone is formed, the glycosylation process is initiated by the action of specific glycosyltransferases. The first deoxysugar is attached to the premithramycinone core by the glycosyltransferase MtmGIV. This enzyme transfers a D-olivose moiety to the C-12a hydroxyl group of premithramycinone, resulting in the formation of this compound.
The subsequent step in the glycosylation of the trisaccharide chain involves the glycosyltransferase MtmGIII. This enzyme is responsible for the attachment of a D-oliose sugar to the initial D-olivose of this compound. Inactivation of the mtmGIII gene in S. argillaceus leads to the accumulation of this compound, confirming the role of MtmGIII in the subsequent glycosylation step.
| Enzyme | Gene | Function in this compound Biosynthesis | Substrate | Product |
|---|---|---|---|---|
| Polyketide Synthase (Type II) | mtmPKS cluster | Assembly of the 20-carbon polyketide backbone | Acetate units (x10) | Linear polyketide chain |
| MtmGIV | mtmGIV | Attachment of the first D-olivose | Premithramycinone | This compound |
| MtmGIII | mtmGIII | Attachment of D-oliose to the initial D-olivose | This compound | Premithramycin A2 (intermediate) |
Methylation is a critical tailoring step in the biosynthesis of mithramycin and its intermediates. Two key S-adenosylmethionine (SAM)-dependent methyltransferases, MtmMI and MtmMII, are involved in this process. The O-methylation of the C-4 hydroxyl group of the tetracyclic precursor, 4-demethylpremithramycinone, is catalyzed by MtmMI to yield premithramycinone. This methylation event occurs prior to the first glycosylation step.
The C-methylation at the C-9 position of the aglycone is catalyzed by MtmMII. Notably, this compound, the monoglycosylated intermediate, lacks this C-9 methyl group. This methyl group is incorporated at a later stage in the pathway, as evidenced by its presence in the subsequent intermediates, premithramycin A2 and A3. Therefore, the activity of MtmMII occurs after the initial glycosylation event that forms this compound.
Advanced Biosynthetic Pathway Engineering for this compound Derivatives
The detailed understanding of the this compound biosynthetic pathway has enabled the use of genetic engineering techniques to create novel analogs. By manipulating the genes involved in the pathway, researchers can alter the structure of the final molecule, potentially leading to compounds with improved pharmacological properties.
Gene inactivation has proven to be a powerful tool for generating derivatives of mithramycin and its intermediates. By knocking out specific genes in the biosynthetic cluster of S. argillaceus, the pathway can be blocked at defined steps, leading to the accumulation of specific intermediates or the production of novel compounds. For instance, the inactivation of glycosyltransferase or methyltransferase genes has resulted in the isolation of various premithramycin analogs with altered sugar moieties or methylation patterns thieme-connect.com. The M3ΔM2 mutant, with an inactivated mtmMII gene, accumulates this compound, among other demethylated compounds uky.edu.
Mutasynthesis is another strategy that has been employed to generate novel analogs. This technique involves blocking the biosynthesis of a specific precursor in the wild-type organism and then feeding chemically synthesized analogs of that precursor to the culture. The biosynthetic machinery of the organism can then incorporate these synthetic precursors to produce novel derivatives. While specific examples focusing solely on this compound are less detailed, the principle has been successfully applied to the broader mithramycin pathway to generate a variety of structurally diverse compounds. These genetic and mutasynthetic approaches continue to be valuable for expanding the chemical diversity of this important class of natural products thieme-connect.com.
Heterologous Expression of Biosynthetic Gene Clusters for Diversification
The heterologous expression of biosynthetic genes in engineered microbial hosts is a powerful strategy for the diversification of natural products, including the precursors of complex molecules like this compound. This approach involves the introduction of genes from one organism into another to modify existing biosynthetic pathways or create novel ones. By leveraging the substrate flexibility of enzymes and the modular nature of biosynthetic gene clusters (BGCs), researchers can generate a wide array of structural analogs that may possess improved therapeutic properties.
In the context of premithramycin and its derivatives, heterologous expression has been successfully employed to alter the glycosylation patterns of the core polyketide structure. Glycosylation is a critical determinant of the biological activity of many natural products, influencing their solubility, stability, and target-binding affinity.
A notable example of this strategy is the expression of the C-glycosyltransferase gene urdGT2 from Streptomyces fradiae Tü2717 in mutants of the mithramycin producer, Streptomyces argillaceus. When this gene was introduced into S. argillaceus mutants that had one or all of their native glycosyltransferases inactivated, four new C-glycosylated premithramycin-type compounds were produced nih.gov. This demonstrated the ability of the heterologous enzyme, UrdGT2, to act on premithramycinone, a key intermediate in the biosynthesis of this compound. The novel compounds were identified as 9-C-olivosylpremithramycinone, 9-C-mycarosylpremithramycinone, and their 4-O-demethyl analogs nih.gov.
Further demonstrating the potential for combinatorial biosynthesis, a more complex experiment involved the co-expression of two different glycosyltransferase genes from distinct organisms. The urdGT2 gene from S. fradiae and the lanGT1 gene from Saccharothrix cyanogenus were introduced into an S. argillaceus mutant lacking the MtmGIV glycosyltransferase. This combination of genes from three different microorganisms led to the production of 9-C-(olivo-1-4-olivosyl)premithramycinone nih.gov. These experiments underscore the remarkable substrate flexibility of glycosyltransferases and their utility in creating novel saccharide side chains attached to the premithramycin core at positions that are not typically glycosylated nih.gov.
Another approach to diversification involves the use of "sugar plasmids." These are plasmids that carry genes for the biosynthesis of various deoxysugars. By introducing these plasmids into the wild-type S. argillaceus or its mutants, the cellular machinery can be redirected to produce novel glycosylated derivatives. For instance, a mutant of S. argillaceus that accumulates this compound due to its inability to produce NDP-d-oliose has been used as a host for such plasmids, leading to the generation of new mithramycin derivatives nih.gov. This strategy of "flooding" the biosynthetic pathway with alternative sugar donors has proven effective in generating libraries of novel compounds.
The choice of a heterologous host is also a critical factor. While much of the work on premithramycin diversification has been conducted in the native producer, S. argillaceus, other Streptomyces species such as S. coelicolor and S. lividans are often used as hosts for the heterologous expression of BGCs due to their well-characterized genetics and faster growth rates nih.govmdpi.comnih.govnih.gov. The successful expression of entire BGCs in these hosts opens up possibilities for producing premithramycin analogs in a more genetically tractable system.
| Host Organism | Heterologous Gene(s) / Plasmid | Donor Organism | Resulting Modified Structure(s) |
| Streptomyces argillaceus (mutant) | urdGT2 (C-glycosyltransferase) | Streptomyces fradiae Tü2717 | 9-C-olivosylpremithramycinone, 9-C-mycarosylpremithramycinone, and their 4-O-demethyl analogs nih.gov |
| Streptomyces argillaceus (MtmGIV mutant) | urdGT2 and lanGT1 (glycosyltransferases) | Streptomyces fradiae and Saccharothrix cyanogenus | 9-C-(olivo-1-4-olivosyl)premithramycinone nih.gov |
| Streptomyces argillaceus (wild-type and d-oliose mutant) | Various "sugar plasmids" directing biosynthesis of different deoxysugars | Various | Mithramycin derivatives with altered glycosylation patterns nih.gov |
Chemoenzymatic and Biocatalytic Approaches for Modified Structures
Chemoenzymatic and biocatalytic methods represent a powerful synergy between chemical synthesis and enzymatic catalysis to generate novel and complex molecules that would be difficult to produce by either approach alone. These strategies offer high selectivity and mild reaction conditions, which are particularly advantageous when dealing with structurally complex and sensitive molecules like this compound and its derivatives.
While specific chemoenzymatic or biocatalytic modifications starting directly from this compound are not extensively documented, the principles have been widely applied to the broader family of mithramycins to create derivatives with improved pharmacological properties. These approaches often involve the enzymatic generation of a precursor, which is then chemically modified, or the use of enzymes to catalyze specific transformations on a chemically synthesized substrate.
One of the key areas for modification in the mithramycin family is the alteration of the glycosylation pattern. As discussed in the context of combinatorial biosynthesis, the sugar moieties are crucial for biological activity. Chemoenzymatic approaches can be used to modify these sugar chains with high precision. For example, glycosyltransferases with relaxed substrate specificity can be used in vitro to attach novel sugar units to the premithramycin aglycone or to intermediates in the biosynthetic pathway. This allows for the controlled addition of sugars that may not be accessible through fermentation-based methods.
Another target for modification is the side chain of the mithramycin core. Genetic engineering of the mithramycin biosynthetic pathway has led to the creation of derivatives with altered side chains. These biosynthetically produced analogs can then serve as substrates for further chemical or enzymatic modifications. For example, the inactivation of genes responsible for side-chain tailoring can lead to the accumulation of intermediates that can be isolated and chemically modified to introduce new functionalities.
Biocatalysis can also be employed for specific functional group transformations. For instance, oxidoreductases can be used to introduce or modify hydroxyl groups, which can then serve as handles for further chemical derivatization. Similarly, hydrolases can be used for the selective removal of sugar moieties, providing access to partially deglycosylated derivatives that can be further modified.
The combination of biosynthetic production of a precursor followed by chemical synthesis is a powerful semi-synthetic approach. This is exemplified by the generation of mithramycin analogs where a mutant strain produces a precursor or a shunt product, which is then elaborated through standard chemical synthesis. This strategy allows for the introduction of a wide range of chemical diversity that would be inaccessible through purely biological methods.
| Approach | Enzyme/Reaction Type | Substrate | Resulting Modification |
| Combinatorial Biosynthesis | Glycosyltransferases | Premithramycinone / Mithramycin intermediates | Altered glycosylation patterns with novel deoxysugars nih.gov |
| Gene Inactivation & Chemical Modification | Inactivation of side-chain tailoring genes | Mithramycin precursor | Generation of intermediates for chemical derivatization of the side chain |
| Biocatalysis | Oxidoreductases, Hydrolases | Mithramycin or its analogs | Introduction/modification of hydroxyl groups, selective deglycosylation |
| Semi-synthesis | Biosynthesis of precursor by mutant strain followed by chemical synthesis | Mithramycin precursor/shunt product | Diverse chemical modifications to the core structure or side chains |
Molecular Mechanisms of Action of Premithramycin A1 and Its Analogues
DNA-Binding Characteristics and Sequence Specificity
The ability of Premithramycin A1 and its parent compound, mithramycin, to bind to DNA is a cornerstone of their biological activity. This binding is not random but exhibits a clear preference for certain DNA sequences and is influenced by the presence of metal ions.
Interaction with Guanine-Cytosine Rich DNA Sequences
This compound and its analogues demonstrate a strong binding affinity for Guanine-Cytosine (GC)-rich regions of DNA. ontosight.ainih.gov This specificity is a defining characteristic of the aureolic acid class of antibiotics. The mechanism involves the formation of a dimer, where two drug molecules coordinate with a divalent metal ion. researchgate.netnih.gov This complex then fits into the minor groove of the DNA helix. researchgate.net The chromophore of the drug forms specific hydrogen bonds with the 2-amino group of guanine (B1146940) bases, which is the primary determinant for its selectivity towards GC-rich sequences. nih.govpsu.edu This selective binding to GC-rich DNA is crucial for its ability to inhibit the expression of genes that are vital for the survival and growth of cancer cells. ontosight.ai
Role of Metal Ions (e.g., Mg2+) in DNA Binding
Divalent metal ions, particularly magnesium (Mg2+), play an indispensable role in the DNA binding of mithramycin and its analogues. psu.edunih.gov The drug molecules form a dimer that is coordinated through a divalent metal ion. researchgate.netnih.gov This metal-coordinated dimer is the actual ligand that binds to the DNA. psu.edu The metal ion is octahedrally coordinated and can also bind to water molecules, which in turn form hydrogen bonds with the DNA. researchgate.netmdpi.com The ionic radius of the metal ion is a critical factor; ions with a radius of less than 0.85 Å, such as Mg2+, Zn2+, and Ni2+, are effective in promoting DNA binding, whereas larger ions like Ca2+ are not. nih.gov This metal-mediated dimerization and subsequent DNA binding are essential for the biological activity of these compounds.
Investigation of Binding Modes: Intercalation vs. Groove Binding
The binding of this compound and its family of compounds to DNA occurs via minor groove binding , not intercalation. researchgate.netirb.hr Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix, leading to significant structural changes like helix elongation and unwinding. biorxiv.orgnih.gov In contrast, groove binding involves the fitting of a molecule into the major or minor groove of the DNA, causing less structural perturbation. biorxiv.orgnih.gov Studies have unequivocally shown that mithramycin and its analogues bind to the minor groove of DNA. researchgate.netresearchgate.net The drug dimer lies within the minor groove, with its saccharide chains wrapping around the groove. psu.edunih.gov This mode of binding is stabilized by a network of hydrophobic interactions and hydrogen bonds with the DNA, predominantly with the phosphodiester backbone. researchgate.net
Modulation of Transcriptional Processes
By binding to specific DNA sequences, this compound and its analogues can significantly interfere with the process of transcription, the fundamental process of reading a DNA template to synthesize RNA.
Inhibition of RNA Polymerase Function
The binding of the this compound-metal complex to DNA physically obstructs the progression of RNA polymerase along the DNA template. nih.gov This blockage of the template activity of DNA effectively inhibits RNA synthesis. ontosight.ainih.gov By preventing RNA polymerase from transcribing genes, especially those with GC-rich promoter regions, these compounds can halt the production of essential proteins required for cell growth and proliferation. ontosight.ai This DNA-dependent inhibition of RNA synthesis is a key component of the antitumor and antimicrobial activities of the aureolic acid family. researchgate.net
Global Gene Expression Profiling in Cellular Systems
Global gene expression profiling, which measures the messenger RNA (mRNA) expression patterns of thousands of genes simultaneously, is a powerful tool to understand the molecular response of cancer cells to therapeutic agents. nih.govresearchgate.net Such analyses can reveal the pathways and biological processes modulated by a compound, offering insights into its mechanism of action. thieme-connect.comresearchgate.net For instance, RNA-seq analysis has been employed to understand the regulatory networks involved in the biosynthesis of mithramycin in Streptomyces argillaceus. researchgate.net However, based on available scientific literature, specific studies detailing the global gene expression changes in human or other mammalian cellular systems upon treatment with this compound have not been reported.
Cellular Effects in Preclinical Models (excluding human clinical data)
Induction of Programmed Cell Death Pathways (Apoptosis, Autophagy)
This compound belongs to the aureolic acid family of antitumor compounds, whose members are known to induce programmed cell death. acs.org Analogs of mithramycin, generated through combinatorial biosynthesis, have demonstrated the ability to induce apoptosis. For example, certain novel mithralogs showed improved apoptotic activity against the estrogen receptor (ER)-positive human breast cancer cell line MCF-7 when compared to the parent compound, mithramycin. acs.org Furthermore, some of these analogues induced significant apoptosis in the ER-negative breast cancer cell line MDA-MB-231, a cell line not effectively inhibited by mithramycin itself. acs.org While apoptosis is a confirmed mechanism for this class of compounds, specific studies detailing the induction of autophagy by this compound or its close analogues are not described in the current body of scientific literature.
Cell Cycle Arrest Phenotypes
In addition to inducing cell death, aureolic acid antibiotics and their analogues can exert their antitumor effects by halting the cell division cycle. The interruption of the cell cycle, for example at the G1 to S phase transition, is a known mechanism for some macrolide compounds. researchgate.net In the case of mithramycin analogues, one derivative was reported to cause a transient arrest in the G2-M phase of the cell cycle in a carcinoma cell line. acs.org This blockage was followed by a faulty mitotic cycle that proceeded without cytokinesis (cell division), leading to an abnormal cellular state. acs.org
Effects on Cellular Proliferation in In Vitro Assays
This compound and its analogues, often referred to as mithralogs, have shown significant antiproliferative activity across a range of cancer cell lines in preclinical in vitro models. acs.orgapsnet.org Novel derivatives generated by combinatorial biosynthesis have demonstrated high antitumor activity in the National Cancer Institute's NCI-60 anticancer drug screening panel, with GI50 (concentration for 50% growth inhibition) values typically ranging from 10 nM to 1 µM. acs.org
Specifically, analogues such as MTM-SK and MTM-SDK have shown potent activity. acs.orgapsnet.org MTM-SK was found to be, on average, nine times more active than the parent compound mithramycin across a panel of 60 different cancer cell lines. apsnet.org Notably, some analogues displayed enhanced activity against specific cancer types, including glioblastoma, colon cancer, and pancreatic cancer cells. acs.org The table below summarizes the antiproliferative activities of selected mithramycin analogues against various cancer cell lines.
| Compound | Cancer Cell Line | Cell Line Type | Activity Metric | Reported Activity | Reference |
|---|---|---|---|---|---|
| DIG-MTM-SK | IGROV1 | Ovarian Tumor | GI50 | 10 nM - 1 µM range | acs.org |
| Compound 57 (MTM-SDK analogue) | IGROV1 | Ovarian Tumor | GI50 | 10 nM - 1 µM range (High Activity) | acs.org |
| DIG-MTM-SK | MDA-MB-231 | Breast Tumor | GI50 | 10 nM - 1 µM range | acs.org |
| Compound 57 (MTM-SDK analogue) | MDA-MB-231 | Breast Tumor | GI50 | 10 nM - 1 µM range (High Activity) | acs.org |
| MTM-SDK | Ovarian Cancer Panel | Ovarian Tumor | IC50 | ~2-fold improvement vs. MTM | apsnet.org |
| MTM-SK | NCI-60 Panel | Various | IC50 | Average 9-fold more active vs. MTM | apsnet.org |
| Calixanthomycin A | HCT-116 | Colon Carcinoma | IC50 | 0.43 nM |
Identification and Validation of Molecular Targets
Proteomic and Metabolomic Approaches for Target Identification
Proteomic and metabolomic profiling are advanced "omics" technologies used to gain a system-level understanding of cellular processes and to identify the molecular targets of therapeutic compounds. These approaches analyze the complete set of proteins and metabolites in a biological sample, respectively. While these methods are increasingly applied in drug discovery, there are no specific studies reported in the scientific literature that utilize proteomic or metabolomic approaches to identify or validate the molecular targets of this compound in cancer cells. Interestingly, metabolomic profiling of mouse spleen tissue during toxoplasmosis and of grapevine wood infected with dieback disease detected a molecule with the mass corresponding to this compound, linking it to the "Biosynthesis of antibiotics" pathway in one study. researchgate.net However, these findings relate to its detection in biological systems rather than its mechanism of action as an anticancer agent.
Biophysical Methods for Ligand-Target Interaction Characterization (e.g., ITC, SPR)
The characterization of the binding between a ligand, such as this compound or its analogues, and its biological target is fundamental to understanding its mechanism of action. nih.gov Biophysical techniques offer a direct, quantitative view of these molecular interactions, providing crucial data on binding affinity, stoichiometry, kinetics, and thermodynamics. iapchem.orgnumberanalytics.com Among the most powerful and widely used methods in this context are Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR). encyclopedia.pubnih.gov These label-free techniques are instrumental in the early stages of drug discovery and development for confirming target engagement and elucidating the forces driving the interaction. iapchem.org
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that measures the heat change associated with a binding event in solution. wikipedia.org It is considered the gold standard for thermodynamic characterization because, in a single experiment, it can determine the binding affinity (Ka), binding stoichiometry (n), and the enthalpy of binding (ΔH). wikipedia.orgnih.gov From these values, the Gibbs free energy (ΔG) and the entropy of binding (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction. wikipedia.org
The principle of ITC involves the incremental titration of one binding partner (the ligand, typically in a syringe) into a solution containing the other binding partner (the macromolecule, in a sample cell) while maintaining a constant temperature. wikipedia.org The heat released or absorbed upon binding is measured by sensitive heat-sensing devices that compare the sample cell to a reference cell. wikipedia.org The resulting data are plotted as heat change per injection versus the molar ratio of the reactants, generating a binding isotherm from which the thermodynamic parameters are derived. nih.gov
In the study of mithramycin (MTM) and its analogues, ITC has been employed to characterize their interaction with DNA. These studies reveal that the binding is often entropically driven. csic.es For many mithramycin analogues that bind to the minor groove of DNA, the process is characterized by a large positive entropic contribution (ΔS) and a small positive enthalpy change (ΔH). csic.es This thermodynamic signature is a hallmark of minor-groove binding that does not involve intercalation and is influenced by factors such as the release of water molecules and ions from the binding interface. csic.es
While specific ITC data for this compound is not extensively available in the literature, studies on its parent compound, mithramycin, and other analogues provide insight into the thermodynamic forces at play. For instance, the alteration of the side chains, as seen in various mithramycin analogues, can significantly impact the thermodynamics of DNA binding. researchgate.net
Table 1: Thermodynamic Parameters of Mithramycin-DNA Interaction (Illustrative) This table is illustrative, based on typical findings for mithramycin-like compounds, as specific comprehensive ITC data for this compound is limited in public literature.
| Compound | Binding Affinity (Kd) | Enthalpy (ΔH) (kcal/mol) | Entropy (ΔS) (cal/mol·K) | Stoichiometry (n) |
|---|---|---|---|---|
| Mithramycin (MTM) | ~1-2 µM | Small, positive | Large, positive | ~2:1 (drug:DNA site) |
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is another powerful, label-free biophysical technique used to monitor biomolecular interactions in real-time. cytivalifesciences.com SPR detects changes in the refractive index at the surface of a sensor chip where one of the interacting molecules (the ligand) is immobilized. cytivalifesciences.comitaca-sb.it An analyte solution containing the binding partner is then flowed over the chip surface. cytivalifesciences.com The binding of the analyte to the immobilized ligand causes an increase in mass on the sensor surface, which in turn alters the refractive index. This change is detected and plotted on a sensorgram, which shows the binding response over time. cytivalifesciences.com
SPR provides valuable kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd). The ratio of these constants (kd/ka) yields the equilibrium dissociation constant (KD), a measure of binding affinity. nih.gov This real-time monitoring allows for a detailed analysis of the binding and dissociation phases of an interaction. cytivalifesciences.com
This technique has been quantitatively applied to investigate the binding of mithramycin and its analogues to various DNA sequences. nih.gov These studies have helped to define the DNA recognition rules for this class of compounds, demonstrating that an X(G/C)(G/C)X motif is generally necessary for high-affinity binding. nih.govresearchgate.net The binding affinities of different analogues can be directly compared, revealing how modifications to the mithramycin scaffold affect DNA interaction. nih.gov For example, studies have shown a rank order of binding affinities for several analogues. nih.gov While Premithramycin B showed no detectable binding in some assays, other analogues like MTM SDK and MTM SA-Trp displayed high affinity, in some cases comparable to the parent mithramycin. nih.gov
Table 2: DNA Binding Affinities (Kd) of Mithramycin Analogues Determined by Fluorescence Titration Data adapted from studies characterizing the binding of MTM analogues to the GAGGCCTC DNA sequence. nih.gov
| Compound | Binding Affinity (Kd) to GAGGCCTC (µM) |
|---|---|
| Mithramycin (MTM) | 2.0 |
| MTM SDK | 1.0 |
| MTM SA-Trp | 2.0 |
| MTM SA-Ala | >20 |
| Premithramycin B | No binding detected |
Compound List
Structure Activity Relationship Sar Studies of Premithramycin A1 and Its Analogues
Impact of Aglycone Modifications on Biological Activity
The aglycone of Premithramycin A1, a tetracyclic core, is a critical determinant of its biological activity. Modifications to this structure, particularly alterations to its side chains and aromatic rings, have been shown to have a profound impact on the molecule's ability to interact with its biological targets.
A fundamental observation in the SAR of this class of compounds is the difference in activity between the tetracyclic premithramycins and the tricyclic mithramycins. Tetracyclic premithramycin derivatives are generally considered biologically inactive because their structure is not conducive to DNA binding. nih.gov In contrast, the tricyclic core of mithramycin and its analogues allows for the establishment of alkyl side chains at the 3- and 7-positions, which is a prerequisite for biological activity. nih.gov
Side Chain Alterations and Their Role in DNA Interaction
The side chains of the aglycone play a crucial role in the interaction of this compound analogues with DNA. While specific SAR studies on this compound side chain alterations are limited, valuable insights can be drawn from studies on related aureolic acid antibiotics like olivomycin (B1226810) A. For instance, modification of the aglycone side chain of olivomycin A, including its shortening to a methoxyacetic residue and blocking the free carboxyl group, has led to the development of derivatives with pronounced antitumor effects and remarkably high binding constants to double-stranded DNA. nih.gov This suggests that the nature and conformation of the side chain are pivotal for effective DNA intercalation and subsequent biological response. The amides derived from the modified olivomycin SA, for example, demonstrated higher cytotoxicity than the parent antibiotic, underscoring the potential for enhancing bioactivity through side chain engineering. nih.gov
Influence of Aromatic Ring Substitutions
Currently, there is a lack of specific research findings detailing the influence of aromatic ring substitutions on the biological activity of this compound and its analogues. This area represents a potential avenue for future SAR studies to explore how modifications to the aromatic system, such as the introduction of different functional groups, could modulate the electronic properties and steric profile of the aglycone, thereby influencing its interaction with DNA and other cellular targets.
Significance of Glycosidic Chain Modifications
Number and Type of Deoxysugar Moieties
The presence and composition of the sugar chains are paramount for the bioactivity of this compound analogues. A key finding is that a complete trisaccharide chain is essential for optimal DNA interaction. nih.gov Analogues lacking this feature exhibit significantly diminished or no biological activity.
Combinatorial biosynthesis has been a powerful tool in generating novel mithramycin analogues with altered saccharide patterns, leading to compounds with improved bioactivity. nih.gov For example, the generation of mithramycin derivatives with unique sugar decorations, such as demycarosyl-3D-β-d-digitoxosyl-MTM and deoliosyl-3C-β-d-mycarosyl-MTM, resulted in compounds with improved apoptotic induction in breast cancer cell lines compared to the parent drug. nih.gov This highlights that subtle modifications in the deoxysugar pattern can be highly advantageous. nih.gov
The following table summarizes the impact of different sugar moieties on the biological activity of mithramycin analogues, providing insights applicable to this compound SAR.
| Analogue Name | Modification | Impact on Biological Activity |
| Demycarosyl-3D-β-d-digitoxosyl-MTM | Replacement of a sugar moiety with digitoxose | Improved induction of apoptosis in MCF-7 cells |
| Deoliosyl-3C-β-d-mycarosyl-MTM | Alteration in the trisaccharide chain | Improved induction of apoptosis in MCF-7 cells |
Specificity of Glycosyltransferase Activity on SAR
The biosynthesis of the glycosidic chains is orchestrated by a series of glycosyltransferases (GTs), each with specific roles in attaching the deoxysugar units. The sequence of glycosylation is well-defined, with the trisaccharide chain being formed first, followed by the attachment of the disaccharide chain. nih.gov The glycosyltransferases MtmGIII and MtmGIV are involved in the formation of the trisaccharide chain, while MtmGI and MtmGII catalyze the attachment of the disaccharide chain. nih.gov
The substrate specificity of these GTs can be exploited to generate novel analogues. By introducing "foreign" NDP-activated deoxysugars into the biosynthetic pathway, it is possible to overcome the natural substrate specificity of the GTs or inhibit certain GTs, leading to the production of mithramycin derivatives with unprecedented sugar patterns and, in some cases, enhanced biological activity. nih.gov This demonstrates that the specificity of glycosyltransferase activity is a key factor in determining the final structure and, consequently, the SAR of the resulting analogues. For most glycosyltransferases, the specific recognition of the acceptor involves only one or a few monosaccharide units. nih.gov
Role of Acetyl Groups and Other Sugar Derivatizations
While the influence of the core deoxysugar structure is well-documented, the role of further derivatizations, such as the addition of acetyl groups, is less explored specifically for this compound. However, SAR studies on other complex natural products provide strong evidence that such modifications can significantly impact biological activity. For instance, in the case of spiramycin (B21755) derivatives, the addition of acetyl and other acyl groups to the sugar moieties has been shown to result in compounds with higher therapeutic effects. nih.gov Specifically, 3,3'',4''-tri-O-propionyl- and 3,4''-di-O-acetyl-3''-O-butyrylspiramycin I exhibited superior therapeutic efficacy compared to acetylspiramycin. nih.gov This suggests that acetyl groups and other sugar derivatizations on this compound analogues could potentially modulate their pharmacokinetic and pharmacodynamic properties, representing a promising area for future research.
Computational Approaches in SAR Analysis of this compound and its Analogues
The exploration of Structure-Activity Relationships (SAR) for complex natural products like this compound and its analogues has been significantly advanced by computational methods. These in silico techniques provide deep insights into the molecular interactions that govern biological activity, guiding the rational design of new, more potent, and selective therapeutic agents. While specific computational studies focusing exclusively on this compound are not extensively documented in publicly available research, the methodologies applied to the closely related and well-studied compound, Mithramycin A, offer a clear blueprint for how such analyses are conducted and the valuable information they can yield. These approaches are broadly categorized into molecular docking and dynamics simulations, which explore the physical interactions between a ligand and its target, and Quantitative Structure-Activity Relationship (QSAR) modeling, which uses statistical methods to correlate chemical structures with biological activities.
Molecular Docking and Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools for elucidating the binding modalities of small molecules to their biological targets at an atomic level. nih.gov For aureolic acid antibiotics like the mithramycins, which are known to bind to the minor groove of GC-rich DNA sequences, these simulations can reveal crucial details about the stability of the drug-DNA complex and the specific interactions that drive this binding. acs.orgnih.gov
Molecular Docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, docking studies would be employed to predict its binding pose within the minor groove of a specific DNA sequence. This involves generating a three-dimensional model of this compound and docking it into the structure of its DNA target. The output of a docking simulation is a set of possible binding poses, ranked by a scoring function that estimates the binding affinity. For the related compound Mithramycin A, docking studies have been instrumental in understanding its interaction with DNA and with transcription factors like Sp1. nih.gov These studies have shown that Mithramycin A forms a dimer that binds to the minor groove, with specific hydrogen bonds and van der Waals interactions contributing to the stability of the complex. nih.gov Similar studies on this compound would be invaluable in comparing its binding affinity and specificity to that of Mithramycin A and other analogues.
Molecular Dynamics (MD) Simulations provide a more dynamic picture of the ligand-target interaction by simulating the movements of atoms and molecules over time. mdpi.comuu.nl Following a molecular docking study, the most promising binding pose of this compound complexed with DNA could be subjected to MD simulations. These simulations, often run for nanoseconds or even microseconds, allow researchers to observe the conformational changes in both the ligand and the target upon binding and to assess the stability of the complex in a simulated physiological environment. nih.govyoutube.com
Key parameters analyzed during MD simulations include:
Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein or DNA backbone atoms from their initial position over the course of the simulation. A stable RMSD plot indicates that the complex has reached equilibrium.
Root Mean Square Fluctuation (RMSF): RMSF analysis helps to identify the flexibility of different regions of the protein or DNA. Regions with high fluctuations are more flexible, while those with low fluctuations are more stable.
Hydrogen Bond Analysis: This analysis tracks the formation and breakage of hydrogen bonds between the ligand and its target throughout the simulation, providing insights into the key interactions that stabilize the complex. nih.gov
A hypothetical workflow for molecular docking and MD simulations of this compound is presented in the table below.
| Step | Description |
| 1. Preparation of Structures | Obtain or model the 3D structures of this compound and the target DNA sequence. |
| 2. Molecular Docking | Dock this compound into the minor groove of the DNA using software like AutoDock or Glide. |
| 3. Selection of Binding Pose | Analyze the docking results and select the most energetically favorable and biologically relevant binding pose. |
| 4. System Setup for MD | Place the this compound-DNA complex in a simulation box with water molecules and ions to mimic a physiological environment. |
| 5. MD Simulation | Run the MD simulation for a sufficient length of time to allow the system to equilibrate and to observe meaningful dynamics. |
| 6. Trajectory Analysis | Analyze the simulation trajectory to calculate RMSD, RMSF, hydrogen bonds, and other relevant parameters. |
| 7. Interpretation of Results | Interpret the results to understand the binding stability, key interactions, and dynamic behavior of the this compound-DNA complex. |
QSAR Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational and statistical approach that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.comnih.gov The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. rsc.org
While no specific QSAR models for this compound have been reported in the literature, the development of such models would be a logical step in the systematic exploration of its analogues. A QSAR study for this compound and its derivatives would involve the following key steps:
Data Set Collection: A dataset of this compound analogues with their corresponding experimentally determined biological activities (e.g., IC50 values for cytotoxicity or antimicrobial activity) would be required.
Molecular Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analogue. These descriptors quantify various aspects of the molecular structure, including constitutional, topological, geometrical, and electronic properties.
Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) and Random Forest (RF) would be used to build a mathematical model that correlates the calculated descriptors with the biological activity.
Model Validation: The predictive power of the developed QSAR model would be rigorously validated using both internal (e.g., cross-validation) and external validation (using a separate test set of compounds not used in model development).
A validated QSAR model for this compound analogues could be used to:
Predict the biological activity of newly designed or untested analogues.
Identify the key molecular features that are important for high biological activity, thus providing insights into the SAR.
Guide the design of new analogues with improved potency and selectivity.
The table below summarizes the types of molecular descriptors that could be employed in a QSAR study of this compound analogues.
| Descriptor Type | Description | Examples |
| Constitutional | Describe the basic structural features of a molecule. | Molecular weight, number of atoms, number of rings. |
| Topological | Describe the connectivity of atoms in a molecule. | Wiener index, Kier & Hall connectivity indices. |
| Geometrical | Describe the 3D arrangement of atoms in a molecule. | Molecular surface area, molecular volume, moments of inertia. |
| Electronic | Describe the electronic properties of a molecule. | Dipole moment, partial charges, HOMO/LUMO energies. |
| Physicochemical | Describe the physicochemical properties of a molecule. | LogP (lipophilicity), molar refractivity. |
Preclinical Efficacy and Pharmacological Studies of Premithramycin A1 Analogues in Non Human Systems
In Vivo Efficacy in Xenograft and Other Non-Human Animal Models
Following promising in vitro results, the antitumor activity of Premithramycin A1 analogues is evaluated in vivo using animal models, most commonly immunodeficient mice bearing human tumor xenografts. nih.govnih.gov These models involve implanting human cancer cells, either as established cell lines or as patient-derived tissue (patient-derived xenografts, or PDXs), into mice. nih.govscholaris.ca
The primary endpoint in these in vivo studies is typically the inhibition of tumor growth over time. researchgate.net Rodent models, such as athymic nude or severe combined immunodeficient (SCID) mice, are subcutaneously or orthotopically injected with human cancer cells. scholaris.ca Once tumors are established, animals are treated with the investigational analogue, and tumor volume is monitored regularly. researchgate.net
Studies with related compounds have demonstrated significant suppression of tumor growth in xenograft models. researchgate.net For example, PBD dimers, a class of DNA-interactive agents, have shown potent in vivo activity, with some advancing to clinical trials. nih.gov The ability of a compound to not only slow tumor progression but also induce tumor regression is a key indicator of potent antitumor efficacy. crownbio.com Beyond primary tumor growth, advanced models may also be used to assess the impact of an analogue on metastasis, the spread of cancer cells to distant organs.
Pharmacodynamic (PD) studies are conducted to understand how a drug affects the body and to confirm that it is engaging its intended target in vivo. nih.gov In the context of this compound analogues, which are expected to interact with DNA, PD biomarker analysis in tumor tissues from xenograft models is essential.
This can involve measuring the levels of specific proteins or post-translational modifications that are indicative of the drug's mechanism of action. nih.gov For instance, if an analogue is shown to inhibit a particular signaling pathway, researchers would analyze tumor lysates for a decrease in the phosphorylation of key proteins in that pathway. researchgate.netnih.gov Such biomarker data provide crucial evidence of target engagement and can help correlate the observed antitumor activity with the molecular action of the drug. nih.gov
Preclinical Pharmacokinetics in Animal Systems (excluding human ADME)
Preclinical pharmacokinetic (PK) studies in animals are performed to characterize the absorption, distribution, metabolism, and excretion (ADME) of a new compound. umich.edunih.gov These studies are vital for understanding how the drug is processed by a living system and for helping to establish a potential therapeutic window.
Typical PK studies involve administering the compound to animals (often rodents or dogs) and then collecting blood and tissue samples at various time points. nih.govdntb.gov.ua Analysis of these samples reveals key parameters such as the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), elimination half-life (t1/2), and total drug exposure over time (area under the curve, or AUC). nih.gov This information is critical for designing subsequent efficacy and toxicology studies and for predicting the pharmacokinetic profile in humans. nih.gov
Advanced Methodologies in Premithramycin A1 Research
High-Resolution Spectroscopic Techniques (NMR, Mass Spectrometry) for Complex Elucidation
Unraveling the intricate molecular architecture of Premithramycin A1 relies heavily on high-resolution spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods provide complementary information crucial for complete structural assignment and characterization.
Mass Spectrometry, particularly Fast Atom Bombardment (FAB) and High-Resolution FAB (HR-FAB) MS, provides accurate mass measurements, enabling the determination of elemental formulas for this compound and its derivatives asm.orgnih.gov. Liquid Chromatography-Mass Spectrometry (LC-MS) is also employed to analyze reaction products and intermediates in biosynthetic studies, offering insights into the molecular weight and fragmentation patterns of various compounds encountered during research nih.gov. The combination of NMR and MS data allows for the comprehensive elucidation of complex structures, confirming proposed molecular formulas and identifying structural variations nih.govresearchgate.netmicrocombichem.com.
X-ray Crystallography and Cryo-Electron Microscopy of Compound-Target Complexes
While X-ray crystallography and Cryo-Electron Microscopy (Cryo-EM) are powerful techniques for determining the three-dimensional structures of proteins, nucleic acids, and their complexes with small molecules, the specific application of these methods to this compound in complex with its biological targets is not detailed in the provided literature.
X-ray crystallography is a cornerstone of structural biology, providing atomic-resolution details of molecular structures by analyzing the diffraction patterns of X-rays scattered by crystalline samples nih.govanton-paar.comyale.edu. This technique is invaluable for understanding ligand-protein interactions, which is critical in drug discovery and development nih.gov. Similarly, Cryo-EM has emerged as a revolutionary tool for visualizing biological macromolecules at near-atomic resolution, even for samples that are difficult to crystallize nih.govnibn.co.ilthermofisher.comcsic.es. It allows for the study of molecular structures in a near-native state, providing insights into their function and interactions nih.govthermofisher.com. Although these techniques are broadly applied in pharmaceutical research, the specific structural complexes involving this compound and its molecular targets have not been explicitly described in the reviewed sources.
Biochemical Assays for Enzyme Kinetics and Inhibition Studies
Biochemical assays are essential for characterizing the functional properties of enzymes involved in the biosynthesis or action of this compound, particularly for determining enzyme kinetics and potential inhibition mechanisms. Enzyme assays measure the rate of enzyme-catalyzed reactions, providing critical parameters such as maximum velocity (Vmax) and Michaelis constant (KM) numberanalytics.comtipbiosystems.com.
Studies investigating the biosynthesis of mithramycin, a related compound, have characterized enzymes involved in deoxysugar attachment. For example, specific glycosyltransferases (GTs) have been analyzed for their kinetic behavior. One study reported that substrates for certain GTs followed typical Michaelis-Menten kinetic patterns. The kinetic parameters determined for these enzymes are crucial for understanding their catalytic efficiency and substrate specificity.
Table 1: Enzyme Kinetic Parameters for Glycosyltransferases in Mithramycin Biosynthesis
| Enzyme | Substrate | KM (mM) | kcat (min-1) | Reference |
| MtmGIV | 3 | 0.25 ± 0.04 | 2.2 ± 0.1 | nih.gov |
| MtmGIV | 2 | 0.21 ± 0.04 | 0.11 ± 0.02 | nih.gov |
Note: KM represents the Michaelis constant, indicating substrate affinity, and kcat represents the catalytic rate constant.
While general "inhibition studies" have been mentioned as ongoing dtic.mil, the specific details of such assays or any identified inhibitors related to this compound are not elaborated upon in the provided snippets.
Genetically Engineered Microbial Strains for Production and Pathway Analysis
A significant area of research into this compound involves the use of genetically engineered microbial strains, primarily Streptomyces argillaceus, to dissect its biosynthetic pathway and explore production strategies. By inactivating specific genes within the microorganism's genome, researchers can block or alter steps in the metabolic pathway, leading to the accumulation of intermediates or novel derivatives.
Gene inactivation studies have been instrumental in identifying the roles of various enzymes, particularly glycosyltransferases (GTs), in the biosynthesis of this compound and related compounds asm.orgasm.orgnih.gov. For instance, the inactivation of genes encoding GTs such as mtmGI and mtmGII has led to the accumulation of glycosylated intermediates with fewer sugar moieties attached to the core structure, such as this compound (one sugar), premithramycin A2 (two sugars), and premithramycin A3 (three sugars) asm.orgasm.orgnih.gov. These experiments have confirmed that these GTs are responsible for forming and transferring specific deoxysaccharide chains, such as the disaccharide composed of D-olivoses in mithramycin biosynthesis asm.orgasm.orgnih.gov.
Further genetic manipulation has targeted other tailoring enzymes. Inactivation of genes like mtmC and mtmTIII has revealed their roles in the biosynthesis of deoxysugar building blocks, leading to the isolation of novel compounds such as 4-ketopremithramycin derivatives nih.govresearchgate.net. These studies not only clarify the sequence of enzymatic reactions but also provide a foundation for combinatorial biosynthesis, enabling the generation of new analogs with potentially altered or enhanced biological activities nih.govthieme-connect.com. By understanding and manipulating these biosynthetic pathways, researchers can gain deeper insights into the molecular basis of this compound production and its structural diversification.
Compound List:
this compound
Mithramycin
Premithramycinone
Premithramycin A2
Premithramycin A3
Premithramycin A4
4-ketopremithramycin A2
4A-ketopremithramycin A2
4A-keto-9-demethylpremithramycin A2
4C-keto-demycarosylmithramycin
4E-ketomithramycin
Premithramycin B
Premithramycin B-lactone
Murayaquinone
Chromomycins
Olivomycins
Calixanthomycin A
Arenimycins C and D
Urdamysin
Chelocardin
Oxytetracycline
D-olivose
D-oliose
D-mycarose
6-DOH (Deoxysugar)
Future Directions and Emerging Research Themes
Discovery of Novel Biological Activities Beyond Current Indications
Premithramycin A1 is primarily recognized as a crucial tetracyclic intermediate in the biosynthesis of the potent antitumor agent mithramycin. nih.gov While not a final product, its inherent structure, featuring a single D-olivose sugar moiety, provides a foundation for biological activity. acs.orgresearchgate.net The glycosylation of the polyketide core is known to be critical for the biological activities of aureolic acid antibiotics; often, the absence of these sugar elements can dramatically decrease or completely abolish their function. nih.govdtic.mil
Research has shown that some activity is restored at this early stage of glycosylation. For instance, one of the products derived from the enzymatic cleavage of premithramycin B, a precursor to this compound, exhibited significant antibiotic activity against Micrococcus luteus, whereas the non-glycosylated precursor showed none. asm.org This underscores the importance of the sugar chains for bioactivity and suggests that even intermediates like this compound could possess unique biological profiles. nih.gov Future investigations are likely to focus on screening this compound and its immediate derivatives against a wider array of targets, including different cancer cell lines, bacteria, and viruses, to uncover novel therapeutic applications beyond the established anticancer role of the mithramycin family.
Development of Targeted Delivery Systems for Enhanced Specificity
A significant challenge for potent chemotherapeutics like mithramycin is systemic toxicity, which limits their clinical use. researchgate.net Consequently, a major area of research for the mithramycin family is the development of targeted delivery systems to enhance specificity and improve the therapeutic window. psu.edu While specific delivery systems for this compound have not been detailed, the strategies being developed for mithramycin and its more potent analogues serve as a blueprint for future work.
These advanced delivery strategies aim to release the drug preferentially at the disease site. nih.gov Key approaches include:
Nanoparticle Encapsulation: Loading the compounds into nano-delivery systems such as transfersomes and PLGA (polylactic-co-glycolic acid) polymeric micelles. researchgate.net This method can optimize the nanoparticle size and encapsulation efficiency for better delivery. researchgate.net
pH-Sensitive Micelles: Utilizing polymer micelles with acid-labile hydrazone linkers. nih.gov These systems are designed to be stable at physiological pH but release the drug payload in the acidic microenvironment of tumor tissues or within cellular lysosomes. nih.gov
Should this compound or its novel analogues demonstrate significant therapeutic potential, applying these targeted delivery technologies would be a critical step in translating them into viable clinical candidates.
Rational Design of New Analogues with Tailored Biological Profiles
Combinatorial biosynthesis stands out as a powerful strategy for generating novel derivatives of natural products with improved pharmacological properties. psu.edu this compound serves as a key scaffold and intermediate in the rational design of new "mithralogs". researchgate.netthieme-connect.com By manipulating the genetic machinery of the producing organism, Streptomyces argillaceus, researchers can create a diverse library of analogues with tailored biological profiles, aiming for higher antitumor activity and lower toxicity. researchgate.netthieme-connect.com
Several genetic engineering strategies are employed:
Gene Inactivation: Creating mutant strains by inactivating specific genes in the mithramycin biosynthetic pathway. For example, inactivating the mtmU gene, which is involved in deoxysugar biosynthesis, leads to the accumulation of this compound. acs.org Similarly, inactivating the mtmGIII gene, which codes for a glycosyltransferase, also results in the accumulation of this compound, demonstrating its role as the substrate for the second glycosylation step. researchgate.net
Heterologous Gene Expression: Introducing genes from other biosynthetic pathways to modify the premithramycin core. A notable success was the expression of the urdGT2 gene, a C-glycosyltransferase from the urdamycin pathway, in S. argillaceus mutants. researchgate.netthieme-connect.com This led to the creation of novel C-glycosylated premithramycin molecules, demonstrating the feasibility of generating hybrid polyketides. researchgate.net
Mutasynthesis: Combining genetic mutation with precursor-directed biosynthesis to incorporate novel building blocks. psu.edu
These approaches have already yielded a portfolio of new tetracyclic and tricyclic compounds derived from premithramycin intermediates, establishing crucial structure-activity relationships for the aureolic acid family. thieme-connect.com
| Engineering Strategy | Target/Method | Outcome | Reference |
| Gene Inactivation | Inactivation of glycosyltransferase gene mtmGIII in S. argillaceus | Accumulation of this compound | researchgate.net |
| Gene Inactivation | Inactivation of 4-ketoreductase gene mtmU in S. argillaceus | Accumulation of this compound and its aglycone | acs.org |
| Heterologous Expression | Expression of urdGT2 (C-glycosyltransferase) in S. argillaceus mutants | Generation of novel C-glycosylated premithramycin-type molecules | researchgate.netthieme-connect.com |
| Combinatorial Biosynthesis | General strategies including gene disruption and tailoring modifications | Generation of new antitumor compounds with potentially improved activity/toxicity profiles | psu.edu |
Integration of Omics Technologies for Comprehensive Mechanistic Understanding
Modern "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—are revolutionizing natural product research. crownbio.comhumanspecificresearch.org These high-throughput methods provide a holistic view of the biological processes underlying the production and activity of compounds like this compound. mdpi.comresearchgate.net
The application of omics is crucial in several areas:
Pathway Elucidation: The complete sequencing of the mithramycin biosynthetic gene cluster was a landmark achievement of genomics, allowing for the functional assignment of genes responsible for each biosynthetic step. nih.govasm.org This includes identifying the specific glycosyltransferase, MtmGIV, that attaches the first sugar to the aglycone to form this compound. researchgate.net
Mechanistic Insights: Integrating various omics datasets can provide a comprehensive understanding of how these compounds exert their effects at a molecular level. crownbio.com This can help identify new therapeutic targets and biomarkers for predicting treatment response. techscience.com
Rational Engineering: Omics data is fundamental to the rational design of new analogues. By understanding the function and specificity of each enzyme in the pathway, researchers can more predictably engineer the biosynthetic machinery to produce desired compounds. researchgate.net
By combining these layers of biological data, researchers can move beyond serendipitous discovery to a more directed and efficient approach for developing new drugs based on the this compound scaffold. crownbio.comtechscience.com
Strategies for Scalable and Sustainable Production of this compound and its Analogues
A major bottleneck in the development of natural products is often the low production titers in their native host organisms. psu.edu Metabolic engineering offers a suite of tools to overcome this challenge and develop scalable and sustainable production platforms for this compound and its derivatives. researchgate.net The goal is to re-engineer the metabolism of the host organism, typically a Streptomyces species, to channel more carbon flux towards the synthesis of the target molecule. researchgate.net
Key strategies include:
Strain Improvement: Using genetic modifications to create high-performance microbial strains. This can involve overexpressing key biosynthetic genes or removing competing metabolic pathways. researchgate.net
Heterologous Production: Moving the entire biosynthetic pathway into a more robust and easily cultivable host organism, which can be optimized for industrial-scale fermentation.
Process Optimization: Fine-tuning fermentation conditions, such as media composition and feeding strategies (e.g., fed-batch fermentation), has been shown to dramatically increase the yield of related complex metabolites. researchgate.net
Engineered strains that are designed to accumulate specific intermediates like this compound are a cornerstone of this effort. acs.org Developing these microbial cell factories is essential for producing the quantities of material needed for preclinical and clinical studies, ultimately enabling the translation of these promising compounds from the laboratory to the clinic.
Q & A
Q. What is the biosynthetic role of Premithramycin A1 in mithramycin production?
this compound (PMA1) is a tetracyclic intermediate in the mithramycin biosynthetic pathway. It is formed after the polyketide backbone undergoes glycosylation with a D-olivose sugar unit at the C-12a position. PMA1 serves as a precursor for subsequent modifications, including additional glycosylation steps and oxidative cleavage by Baeyer-Villiger monooxygenase MtmOIV, leading to premithramycin B and eventually mithramycin .
Key Methodological Insight : To confirm PMA1's role, researchers use gene knockout studies (e.g., disrupting mtmOIV) combined with HPLC-UV and mass spectrometry (MS) to identify intermediate accumulation. For example, Streptomyces argillaceus mutants lacking functional MtmOIV show increased PMA1 levels, confirming its position in the pathway .
Q. Which enzymes are critical for modifying this compound?
Two key enzymes drive PMA1 modification:
- MtmOIV (Baeyer-Villiger monooxygenase) : Catalyzes the oxidative cleavage of PMA1-derived intermediates, forming a lactone structure essential for mithramycin's tricyclic core .
- MtmW (ketoreductase) : Reduces a keto group in the side chain of intermediates post-OIV action, finalizing mithramycin's bioactive structure .
Methodological Approach : Enzyme activity assays using purified MtmOIV and MtmW with NADPH cofactor monitoring (via UV spectroscopy) can track reaction progress. Structural validation via NMR and X-ray crystallography (e.g., FAD-PMA1 interactions in MtmOIV) provides mechanistic insights .
Q. How do structural features of this compound influence downstream bioactivity?
PMA1's tetracyclic core and glycosylation pattern are critical for later steps but lack bioactivity. Unlike mithramycin (tricyclic with trisaccharide chains), PMA1’s tetracyclic structure prevents DNA binding, highlighting the necessity of structural remodeling (e.g., lactone formation and side-chain reduction) for antitumor activity .
Experimental Design : Compare DNA-binding assays (e.g., fluorescence polarization) of PMA1 and mithramycin. PMA1 shows no binding, while mithramycin exhibits strong interactions, validated by NMR studies of minor-groove binding .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data between this compound derivatives and mithramycin?
Discrepancies arise because PMA1 derivatives (tetracyclic) lack DNA-binding capacity, while mithramycin (tricyclic) is bioactive. To resolve this:
- Structure-Activity Relationship (SAR) Studies : Systematically modify PMA1’s tetracyclic core (e.g., via combinatorial biosynthesis) and test DNA affinity. For example, truncating the polyketide side chain or altering glycosylation reduces bioactivity .
- Comparative Genomics : Analyze gene clusters in mutant strains producing inactive derivatives to identify missing/modified enzymatic steps .
Data Analysis Tip : Use HPLC-MS to correlate structural changes (e.g., loss of trisaccharide units) with bioactivity loss in cytotoxicity assays .
Q. What methodologies are used to determine the glycosylation pattern of this compound?
Glycosylation is validated via:
- NMR Spectroscopy : 1D-TOCSY and 1H-13C HMBC identify sugar moieties and linkages. For PMA1, D-olivose is confirmed by characteristic anomeric proton signals (~δ 4.9 ppm) .
- Enzymatic Hydrolysis : Treat PMA1 with glycosidases (e.g., α-olivosidase) and analyze hydrolyzed products via HPLC-MS to confirm sugar identity .
- Gene Deletion : Knock out glycosyltransferase genes (e.g., mtmGT) and compare metabolite profiles to wild-type strains .
Q. How to design experiments to study this compound biosynthesis in non-model Streptomyces strains?
Experimental Framework :
Gene Cluster Identification : Use genome mining (e.g., antiSMASH) to locate PMA1-related biosynthetic gene clusters (BGCs) .
Heterologous Expression : Clone BGCs into Streptomyces hosts (e.g., S. lividans) and monitor PMA1 production via LC-MS .
Isotope Labeling : Feed 13C-acetate precursors to trace polyketide assembly via 13C-NMR .
Troubleshooting : If PMA1 is undetectable, optimize fermentation conditions (pH, temperature) or use elicitors (e.g., histone deacetylase inhibitors) to activate silent BGCs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
